Product packaging for 2,6-Dibromo-4-chlorophenol(Cat. No.:CAS No. 5324-13-0)

2,6-Dibromo-4-chlorophenol

Cat. No.: B1294658
CAS No.: 5324-13-0
M. Wt: 286.35 g/mol
InChI Key: WYZQOLPTPZDTIF-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenols Research

Halogenated phenols are a broad category of compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that is also substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). Research into these compounds is extensive, driven by their diverse applications and environmental presence. They are utilized as intermediates in the synthesis of pesticides, dyes, and pharmaceuticals. basicmedicalkey.com The introduction of halogen atoms to the phenolic ring significantly influences the compound's acidity, reactivity, and biological activity. basicmedicalkey.com

2,6-Dibromo-4-chlorophenol is a specific example of a polyhalogenated phenol (B47542), where the type and position of the halogens are precisely defined. Research on such compounds often involves comparing their properties and reactivity to other halogenated phenols to understand structure-activity relationships. For instance, the position of the bromine atoms ortho to the hydroxyl group in this compound can influence its hydrogen bonding capabilities and its susceptibility to oxidation compared to other isomers.

Significance in Contemporary Chemical and Environmental Science

The significance of this compound in modern science is multifaceted. In synthetic chemistry, it serves as a building block for more complex molecules. For example, it is a key intermediate in the synthesis of Beraprost, a pharmaceutical agent. researchgate.net The reactivity of its hydroxyl group and the halogenated ring allows for a variety of chemical transformations.

From an environmental perspective, this compound is studied as a halogenated disinfection byproduct (DBP). These compounds can form during water treatment processes like chlorination, particularly when bromide is present in the source water. nih.gov The formation and fate of such compounds in the environment are of concern due to their potential persistence and toxicity. Halogenated phenolic compounds, including those structurally similar to this compound, have been detected in various environmental matrices and are known to be retained in the blood and tissues of wildlife and humans. acs.orgacs.org The study of their environmental occurrence and transformation is crucial for assessing their ecological impact. osti.govzghjkx.com.cn For instance, research has shown that the degradation of bromophenols can be accelerated in the presence of nitrite (B80452) during certain oxidation processes, though this can also lead to the formation of toxic nitrated byproducts. zghjkx.com.cn

Historical Perspective of Halogenated Phenol Studies

The study of halogenated phenols has a long history, dating back to the late 19th and early 20th centuries. Initial research focused on their synthesis and basic chemical properties. Early in the 20th century, the potent bactericidal properties of halogenated phenols were discovered, leading to their use as disinfectants and preservatives. basicmedicalkey.comacs.org This discovery spurred systematic investigations into the relationship between the chemical structure of these compounds and their antimicrobial activity. basicmedicalkey.com

Over the decades, the focus of research has evolved. While early studies were primarily concerned with their synthesis and beneficial applications, the latter half of the 20th century saw a growing awareness of their environmental and health implications. escholarship.org The development of advanced analytical techniques, such as gas chromatography, allowed for the detection of trace amounts of halogenated phenols in environmental samples, leading to a greater understanding of their distribution and fate. epa.govresearchgate.net Today, research continues to explore both the synthetic utility and the environmental behavior of these compounds, with a focus on developing greener synthesis methods and mitigating their potential environmental risks. rsc.org

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₃Br₂ClO
Molecular Weight 286.35 g/mol
CAS Number 5324-13-0
Appearance White to pale yellow solid
Melting Point 92 °C
Boiling Point 245.0 ± 35.0 °C (Predicted)
IUPAC Name This compound

Data sourced from nih.govchemsrc.comsigmaaldrich.comchemicalbook.comsigmaaldrich.combiocompare.com

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 4-chlorophenylboronic acid with hydrogen peroxide and hydrobromic acid. rsc.org

ReactantsReagentsProduct
4-chlorophenylboronic acidHydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr)This compound

Data sourced from rsc.org

Related Halogenated Phenols in Research

Compound NameMolecular FormulaSignificance
2,4,6-Trichlorophenol (B30397)C₆H₃Cl₃OA well-known environmental pollutant and disinfection byproduct. researchgate.net
2,4,6-Tribromophenol (B41969)C₆H₃Br₃OUsed as a flame retardant and is also a major chlorination byproduct in seawater. researchgate.net
PentachlorophenolC₆HCl₅OA persistent organic pollutant and a major halogenated phenolic compound found in human blood. acs.org
2,6-Dibromophenol (B46663)C₆H₄Br₂OA marine metabolite found in various marine organisms. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2ClO B1294658 2,6-Dibromo-4-chlorophenol CAS No. 5324-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-chlorophenol
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InChI

InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQOLPTPZDTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201332
Record name Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI)
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Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5324-13-0
Record name Phenol, 2,6-dibromo-4-chloro-
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Record name Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI)
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Record name 2,6-Dibromo-4-chlorophenol
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Record name 2,6-Dibromo-4-chlorophenol
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Advanced Synthetic Methodologies and Reaction Pathways

Direct Halogenation of Phenol (B47542) Derivatives

Direct halogenation is a fundamental method for synthesizing halogenated phenols. The high reactivity of the phenol ring, activated by the hydroxyl group, allows for electrophilic substitution, but controlling the extent and position of halogenation is a significant challenge. wikipedia.orgbyjus.com The synthesis of 2,6-dibromo-4-chlorophenol via this route typically starts with 4-chlorophenol (B41353). wikipedia.orgnih.gov The hydroxyl group directs incoming electrophiles (in this case, bromine) to the ortho and para positions. Since the para position is already occupied by a chlorine atom, bromination occurs at the two ortho positions (C2 and C6).

Achieving regioselectivity in the halogenation of phenols is crucial for synthesizing specific isomers. The hydroxyl group is a strong ortho-, para-directing group, which means that direct halogenation of phenol tends to produce a mixture of ortho and para isomers, often leading to polysubstitution. byjus.comchemistrysteps.com In the case of 4-chlorophenol, the para position is blocked, simplifying the reaction to ortho-bromination.

Various reagents and techniques have been developed to enhance regioselectivity. For instance, N-bromosuccinimide (NBS) is often used as a source of electrophilic bromine for selective bromination. nih.gov The choice of brominating agent and reaction conditions can significantly influence the outcome. Due to the high activation of the phenol ring, over-bromination can occur, leading to byproducts if the reaction is not carefully controlled. nih.gov For the synthesis of this compound, the objective is exhaustive bromination at the activated ortho positions of the 4-chlorophenol starting material. A similar strategy is employed in the synthesis of 2,6-dibromo-4-nitrophenol, where p-nitrophenol is treated with an excess of bromine in glacial acetic acid to achieve high yields of the dibrominated product. orgsyn.org

Table 1: Comparison of Brominating Agents for Phenols

Brominating Agent Typical Conditions Selectivity Notes
Bromine (Br₂) in Water Aqueous, Room Temp. Low (polysubstitution) Leads to 2,4,6-tribromophenol (B41969) from phenol. byjus.com
Bromine (Br₂) in CS₂/CHCl₃ Low Polarity Solvent, Low Temp. High (mono-bromination) Favors formation of o- and p-bromophenol. byjus.comyoutube.com
N-Bromosuccinimide (NBS) Various solvents (e.g., CCl₄, CH₃CN) Good A common reagent for selective bromination. nih.gov

This table provides an interactive overview of common brominating agents and their typical applications in phenol chemistry.

While the high reactivity of phenols often makes catalysts unnecessary for halogenation, catalytic systems can be employed to improve reaction rates, yields, and selectivity under milder conditions. byjus.comchemistrysteps.commt.com Lewis acids, which are common catalysts for the halogenation of less activated aromatic rings, are generally not required for phenols. youtube.com

However, novel catalytic methods are being explored. For example, electrochemical halogenation using a chromium-based catalyst has been investigated as a sustainable method for producing halogenated phenols. globalscientificjournal.com This approach offers precise control over reaction conditions and reduces the need for harsh chemical reagents. Other catalytic systems for bromination include the use of thioamides, copper-manganese (B8546573) spinel oxides, and various supported catalysts, which can offer enhanced control over the reaction's regioselectivity. researchgate.net

The choice of solvent is a critical parameter in the direct halogenation of phenols, as it can profoundly influence the reaction's outcome. Solvent polarity affects the ionization of both the phenol and the halogenating agent, thereby altering the reaction rate and selectivity. stackexchange.com

Polar Solvents: In polar solvents like water, phenol can ionize to form the highly activated phenoxide ion. This, combined with the potential for the halogen to ionize, leads to a very rapid reaction and typically results in polysubstitution. The classic example is the reaction of phenol with bromine water to yield a white precipitate of 2,4,6-tribromophenol. byjus.comstackexchange.com

Non-polar Solvents: In solvents of low polarity, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), the ionization of the reactants is suppressed. youtube.comstackexchange.com This leads to a more controlled reaction, favoring monobromination at the ortho and para positions. byjus.com

Acetic Acid: Glacial acetic acid is often used as a solvent for the dibromination of p-substituted phenols. It provides a polar medium that can facilitate the reaction while still allowing for a degree of control, as demonstrated in the synthesis of 2,6-dibromo-4-nitrophenol. orgsyn.org

For the synthesis of this compound from 4-chlorophenol, a solvent system that promotes dibromination without leading to unwanted side reactions would be optimal.

Synthesis via Arylboronic Acid Derivatives

Modern synthetic chemistry increasingly utilizes organoboron compounds, particularly arylboronic acids, as versatile intermediates. These compounds offer a milder and more selective alternative to traditional methods for synthesizing substituted phenols. rsc.orgnih.gov

A significant advancement in this area is the development of one-pot procedures that combine ipso-hydroxylation (replacement of the boronic acid group with a hydroxyl group) and subsequent halogenation. Research has demonstrated a concise, tungstate-catalyzed, one-pot ipso-hydroxylation and ortho-/para-bromination of arylboronic acids. rsc.orgrsc.org

This methodology allows for the direct synthesis of halogenated phenols from the corresponding arylboronic acids. The process typically involves an oxidant, such as hydrogen peroxide (H₂O₂), to effect the hydroxylation, and a bromine source, like sodium bromide (NaBr), for the subsequent bromination. rsc.org The reaction proceeds smoothly at room temperature and is tolerant of a wide range of functional groups, making it a highly efficient and versatile route. rsc.org Starting with 4-chloro-2,6-dibromophenylboronic acid, a direct ipso-hydroxylation would yield the target compound. Alternatively, starting with 4-chlorophenylboronic acid, a one-pot hydroxylation/bromination sequence could potentially be designed to achieve the desired product.

Table 2: Example of a One-Pot Ipso-Hydroxylation/Halogenation Reaction

Starting Material Reagents Product Key Features

This interactive table illustrates the components and advantages of the one-pot synthesis of halophenols from arylboronic acids.

The synthesis of phenols via the ipso-hydroxylation of arylboronic acids aligns well with the principles of green chemistry. rsc.org These methods are often more environmentally benign than traditional approaches. royalsocietypublishing.org

Key green aspects of this synthetic route include:

Use of Safer Reagents: Many protocols utilize aqueous hydrogen peroxide as the oxidant, which is considered a green reagent as its only byproduct is water. rsc.orgorganic-chemistry.org

Benign Solvents: Reactions can often be carried out in environmentally friendly solvents such as water or ethanol/water mixtures. rsc.orgnih.gov

Mild Conditions: These reactions frequently proceed under mild conditions, such as at room temperature and open to the air, reducing energy consumption. rsc.orgrsc.org

Catalyst-Free Options: Some ipso-hydroxylation methods have been developed that are catalyst-free, further simplifying the process and reducing waste. nih.gov

High Atom Economy: One-pot processes, like the combined hydroxylation/bromination, improve atom economy by reducing the number of separate reaction and purification steps. rsc.org

This approach represents a significant step towards more sustainable chemical manufacturing processes for complex molecules like this compound. rsc.org

Specialized Bromination Systems

The synthesis of this compound requires precise control to achieve selective bromination at the ortho positions of the 4-chlorophenol starting material. Advanced methodologies have been developed to enhance regioselectivity and yield, moving beyond traditional reagents like molecular bromine which can lead to over-bromination and mixtures of isomers. nih.govyoutube.com

While specific literature detailing the use of N-Chlorobenzenesulfonamide (CFBSA) with potassium bromide (KBr) for the synthesis of this compound is not extensively documented, the principles of such a system are well-established in organic chemistry. This method falls under the category of oxidative bromination. mdpi.com In this system, KBr serves as the source of bromide ions (Br⁻). mdpi.com CFBSA, an N-halo compound, would act as the oxidant.

The proposed mechanism involves the in-situ generation of an active brominating agent. CFBSA oxidizes the bromide ions from KBr to an electrophilic bromine species (e.g., Br⁺ equivalent). This reactive species then undergoes an electrophilic aromatic substitution reaction with the activated phenol ring of 4-chlorophenol. The hydroxyl group of the phenol is a strong activating group, directing substitution to the ortho and para positions. Since the para position is already occupied by a chlorine atom, bromination is directed to the two available ortho positions. Systems using N-halo reagents, such as N-bromosuccinimide (NBS), are known to be effective for such transformations. nih.gov Similarly, other oxidative combinations, like KBr with potassium bromate (B103136) (KBrO₃) in acidic media, are used to generate bromine in situ for controlled bromination of phenols. mdpi.comchemrxiv.org

pH: The pH of the reaction medium is a critical parameter. For phenol bromination, the reaction rate often shows a strong dependence on pH, with optimal reactivity typically observed in acidic media. chemrxiv.org For instance, studies on KBr-KBrO₃ systems show the fastest reactivity at pH 3. chemrxiv.org This is because acidic conditions are necessary to generate molecular bromine (Br₂) from the redox reaction between bromate and bromide. chemrxiv.org In general, the reaction of bromine with phenols can be catalyzed by general bases, where deprotonation of the phenol hydroxyl group occurs concurrently with the electrophilic attack by bromine. cdnsciencepub.comresearchgate.net

Selectivity: Achieving high regioselectivity for ortho-bromination of a para-substituted phenol requires careful control of reaction conditions to prevent the formation of other isomers or polybrominated products. The choice of solvent can influence the outcome; polar solvents can stabilize charged intermediates and affect the reactivity of the brominating species. youtube.com For para-substituted phenols, bromination is directed to the ortho position. nih.gov The use of specific catalytic systems, such as those employing layered double hydroxides to slowly release the oxidant, can improve selectivity by avoiding high concentrations of the brominating reagent at the start of the reaction. mdpi.com

FactorInfluence on Phenol BrominationResearch Finding
pH Strongly affects reaction kinetics.Optimal reactivity for KBr-KBrO₃ system observed at pH 3; for NBS-KBr system at pH 4. chemrxiv.org
Catalyst Can provide general base catalysis.Carboxylate anions catalyze the reaction of bromine with phenols. cdnsciencepub.comresearchgate.net
Solvent Affects reactivity and species of brominating agent.Polar solvents like water can assist in polarizing the Br-Br bond, facilitating the reaction. youtube.com
Reactant Form Phenoxide ions are highly reactive.The reaction of hypobromous acid with phenoxide ions typically controls the overall reaction rate. nih.gov

Formation as a Disinfection Byproduct (DBP) Precursor

This compound can be formed as a disinfection byproduct (DBP) in water treatment processes when source water contains natural organic matter (NOM), bromide (Br⁻), and precursor compounds like 4-chlorophenol.

Chlorination: During chlorination, the addition of chlorine (e.g., as hypochlorous acid, HOCl) to water containing bromide ions leads to the rapid oxidation of bromide to form hypobromous acid (HOBr). deswater.comresearchgate.net

HOCl + Br⁻ → HOBr + Cl⁻

HOBr is a more potent brominating agent than HOCl is a chlorinating agent. deswater.com It readily reacts with phenolic precursors present in the water, such as 4-chlorophenol. Through electrophilic aromatic substitution, HOBr attacks the activated aromatic ring at the ortho positions, leading to the formation of 2-bromo-4-chlorophenol (B154644) and subsequently this compound.

Chloramination: In chloramination, where chloramines (primarily monochloramine, NH₂Cl) are used as the disinfectant, the formation mechanism for brominated DBPs is more complex. While chloramination generally produces lower levels of regulated DBPs compared to chlorination, it can still lead to the formation of brominated compounds. nih.govresearchgate.net In the presence of bromide, monochloramine can form reactive bromine species, such as bromochloramine (NHBrCl) and monobromamine (NH₂Br). researchgate.net These species are considered the major agents responsible for the formation of brominated DBPs during chloramination. nih.govresearchgate.net These reactive bromine species then react with phenolic precursors to yield brominated products like this compound. Unlike chlorination, chloramination is a milder process that may allow for the accumulation of polar intermediate Br-DBPs. nih.gov

The formation of this compound as a DBP is significantly influenced by various physical and chemical parameters of the water matrix.

Bromide Concentration: The presence and concentration of bromide ions are paramount. Higher bromide levels in the source water lead to a greater formation of hypobromous acid during chlorination, which in turn increases the formation of brominated DBPs, shifting the speciation from chlorinated to brominated analogues. deswater.comnih.govresearchgate.net

pH: The solution pH affects DBP formation in multiple ways. It influences the stability and species of the disinfectant and the form of the organic precursors. deswater.com For trihalomethanes (THMs), a related class of DBPs, concentrations tend to increase with increasing pH. deswater.comnih.gov Conversely, the formation of other DBPs like haloacetic acids (HAAs) can be inhibited at higher pH. deswater.com Chlorination at a high pH can lead to an increased formation of certain bromine-containing DBPs. nih.gov

Temperature: Higher water temperatures generally accelerate the reaction rates between disinfectants and organic matter, leading to an increased formation of DBPs. deswater.comnih.gov The effect is compound-specific; however, an upward trend in the generation of both THMs and HAAs is observed with increasing temperature. deswater.comresearchgate.net

Disinfectant Dose and Contact Time: Increased chlorine dosage and longer contact times generally result in higher concentrations of DBPs, including brominated species. deswater.comnih.gov

Water ParameterEffect on Brominated DBP Formation
Bromide (Br⁻) Conc. Increases formation of Br-DBPs; promotes a shift from chlorinated to brominated species. deswater.comresearchgate.net
pH Complex effect; higher pH generally favors THM formation. deswater.comnih.gov
Temperature Higher temperatures increase DBP formation rates. deswater.comnih.govresearchgate.net
Disinfectant Dose Higher doses generally lead to increased DBP formation. deswater.com

In addition to disinfection processes, brominated phenols can form in natural aquatic environments through photochemical reactions. Sunlight can induce the formation of these compounds in surface waters that contain bromide ions and dissolved organic matter (DOM). researchgate.netpublish.csiro.au

DOM, which contains components like quinones and aromatic ketones, can act as a photosensitizer. researchgate.net When irradiated by sunlight, these DOM components can absorb energy and transition to an excited triplet state (³DOM*). This excited state is a powerful oxidant capable of oxidizing bromide ions to reactive bromine species, such as bromine radicals. publish.csiro.au These reactive species can then react with phenolic compounds present in the water, leading to the formation of bromophenols. researchgate.netpublish.csiro.au Studies using DOM proxies like anthraquinone-2-sulphonate have shown that this process enhances the photobromination of phenol. researchgate.netpublish.csiro.au This photochemical pathway represents a potential abiotic, natural source of halogenated organic compounds in the marine environment. publish.csiro.au

Molecular Structure, Spectroscopic Characterization, and Computational Studies

Advanced Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of 2,6-Dibromo-4-chlorophenol, with each technique offering unique information about its molecular framework and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is remarkably simple due to the molecule's symmetry. The two aromatic protons located at positions 3 and 5 are chemically equivalent, resulting in a single signal. The phenolic hydroxyl proton also produces a distinct signal. Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) show the aromatic protons as a singlet at approximately δ 7.46 ppm and the hydroxyl proton as a broad singlet around δ 5.85 - 5.97 ppm. beilstein-journals.orgacs.org

¹³C NMR: The ¹³C NMR spectrum further confirms the molecule's symmetric nature. Four distinct signals are observed for the six carbon atoms of the benzene (B151609) ring, corresponding to the carbon bearing the hydroxyl group (C1), the two equivalent carbons bearing bromine atoms (C2/C6), the two equivalent carbons bearing hydrogen atoms (C3/C5), and the carbon bearing the chlorine atom (C4). Reported chemical shifts in CDCl₃ are approximately 148.5, 131.6, 126.2, and 109.9 ppm. beilstein-journals.orgrsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃
NucleusChemical Shift (δ, ppm)AssignmentMultiplicity
¹H~7.46Aromatic H (C3-H, C5-H)Singlet
¹H~5.90Hydroxyl H (O-H)Singlet (broad)
¹³C~148.5C1 (C-OH)-
¹³C~131.6C3/C5 (C-H)-
¹³C~126.2C4 (C-Cl)-
¹³C~109.9C2/C6 (C-Br)-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-O Stretch: An absorption band around 1200 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

C-Br and C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region. For this compound, substitutions on the benzene ring by halogen atoms (auxochromes) are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol (B47542).

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. wordpress.com The molecular ion region of the mass spectrum for this compound is highly characteristic due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks for the molecular ion (M⁺) at m/z values corresponding to the different isotopic combinations, with the most abundant being around 284, 286, 288, and 290 Da.

Common fragmentation pathways for halogenated phenols include the initial loss of a bromine radical (·Br) or the elimination of a carbon monoxide (CO) molecule after rearrangement.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound
IonPredicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl)Description
[M]⁺284Molecular Ion
[M-Br]⁺205Loss of a bromine radical
[M-Br-CO]⁺177Subsequent loss of carbon monoxide

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a theoretical framework to understand the molecule's electronic structure and predict its reactivity.

DFT calculations are employed to model the electronic properties of this compound. The presence of three electron-withdrawing halogen atoms (two ortho-bromine and one para-chlorine) significantly influences the molecule's electronic landscape through strong inductive effects.

Studies on related halophenols show that an increasing number of halogen substituents tends to lower the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This larger HOMO-LUMO energy gap generally suggests higher kinetic stability. Furthermore, the electron-withdrawing nature of the halogens increases the acidity of the phenolic proton compared to unsubstituted phenol. These computational models are crucial for predicting reactivity, understanding reaction mechanisms, and interpreting spectroscopic results.

HOMO-LUMO Energy Level Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. jst.go.jp

For halogenated phenols, these energies are typically calculated using computational methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net Such calculations for compounds structurally similar to this compound reveal important insights. For instance, in a study of other halogenated phenols, DFT calculations were used to determine the HOMO and LUMO energies, which are fundamental for deriving various reactivity descriptors. researchgate.net

The HOMO-LUMO gap helps in understanding the charge transfer interactions occurring within the molecule. A small gap suggests that the molecule is more polarizable and will have a higher chemical reactivity. goums.ac.ir The energies of HOMO and LUMO are also used to calculate global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which provide a quantitative measure of the molecule's reactivity. nih.gov For example, the electrophilicity index helps in quantifying the ability of a molecule to accept electrons. imist.ma

ParameterDFT/B3LYP (eV)HF (eV)
EHOMO-6.912-8.435
ELUMO-1.9320.816
Energy Gap (ΔE)4.9809.251

Thermodynamic Parameter Calculations

Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate key parameters, including the standard enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities (C°p). acs.orgnist.gov These calculations are vital for predicting the stability and behavior of the compound under various conditions.

For instance, high-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully used to determine the gas-phase enthalpies of formation for related compounds like phenoxyphenols. acs.org The agreement between computationally derived values and experimental data from techniques like combustion calorimetry gives confidence in the predictive power of these theoretical methods. acs.org

While specific thermodynamic data for this compound is not detailed in the provided search results, the table below presents an example of calculated thermodynamic parameters for diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, which illustrates the type of data generated through computational studies. nih.gov

Thermodynamic Parameter[Me2Sn(HL)2][n-Bu2Sn(HL)2]
Total Energy (a.u.)-2802.7-3038.5
Enthalpy (kcal/mol)-1758119.9-1906473.5
Gibbs Free Energy (kcal/mol)-1758221.7-1906591.1
Entropy (cal/mol·K)342.8394.8

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)

The three-dimensional structure and intermolecular interactions of this compound are dictated by a variety of non-covalent forces, which influence its physical properties and crystal packing.

Conformational Analysis: The primary conformational flexibility in this compound arises from the orientation of the hydroxyl group relative to the aromatic ring. For 2-halophenols, studies have investigated the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the ortho-halogen atom. rsc.org Theoretical and spectroscopic investigations suggest that weak intramolecular hydrogen bonds exist in 2-chlorophenol (B165306) and 2-bromophenol. rsc.org Given the presence of two ortho-bromo substituents in this compound, similar intramolecular interactions are plausible and would influence the preferred conformation of the hydroxyl group.

Intermolecular Interactions:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, leading to strong intermolecular O-H···O hydrogen bonds, which are typically a dominant interaction in the crystal structures of phenols. nih.gov This can lead to the formation of chains or other supramolecular assemblies. nih.gov

Halogen Bonding: Halogen bonds are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov In dihalogenated phenols, both Type I (symmetric) and Type II (bent) halogen···halogen contacts have been observed. nih.gov Studies on related compounds indicate a preference for bromine to form Type II contacts, which are considered attractive interactions. nih.gov The bromine and chlorine atoms in this compound can participate in such interactions, acting as "interlayer glue" in the crystal lattice. nih.gov

Computational methods, including DFT and Møller–Plesset second-order perturbation theory (MP2), are used to investigate and quantify the energies of these intermolecular interactions. nih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deeper insights into the nature of these bonds. nih.gov

Interaction TypeDescriptionPotential Role in this compound
Intramolecular H-BondHydrogen bond between the -OH proton and an ortho-bromine atom.Influences the conformation of the hydroxyl group. rsc.org
Intermolecular H-BondStrong O-H···O interactions between molecules.Formation of chains and networks, dominating crystal packing. nih.gov
Halogen BondBr···Br, Br···Cl, or Br/Cl···O interactions between molecules.Contributes to the stability and specific architecture of the crystal lattice. nih.gov
π-π StackingAttractive interaction between aromatic rings of adjacent molecules.Stabilizes the crystal structure through parallel or offset stacking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the activity (e.g., reactivity, toxicity) of a chemical based on its molecular structure. nih.gov For phenolic compounds, QSAR models are frequently developed to understand and predict their toxicological profiles or antioxidant properties. jst.go.jpnih.gov

The development of a QSAR model for the chemical reactivity of this compound would involve several steps. First, a dataset of related substituted phenols with known reactivity data would be compiled. researchgate.net Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Physicochemical: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity, and the acid dissociation constant (pKa). jst.go.jp

Electronic: Hammett constants (σ) or Brown constants (σ+), which quantify the electron-donating or electron-withdrawing nature of substituents. nih.govnih.gov

Topological and Constitutional: Descriptors related to molecular size, shape, and connectivity. nih.gov

Quantum Chemical: Calculated parameters such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and bond dissociation energies (BDE). researchgate.netimist.manih.gov

Statistical methods like Multiple Linear Regression (MLR), non-linear regression, or Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.nettandfonline.com For example, a QSAR study on the toxicity of phenols showed that hydrophobicity (logP) and electronic parameters (σ+ or BDE) were predictive of cytotoxicity. nih.gov Another study on halogenated phenols used DFT-calculated descriptors to build a robust QSAR model for predicting toxicity. researchgate.net

The resulting QSAR model can then be used to predict the chemical reactivity of this compound and to provide insights into the structural features that govern its reactivity. For instance, the presence of electron-withdrawing bromine and chlorine atoms is expected to influence the electronic properties and, consequently, the reactivity of the phenolic hydroxyl group. cmu.edu

Descriptor ClassExample DescriptorsRelevance to Reactivity
PhysicochemicallogP, pKaDescribes hydrophobicity and acidity, influencing interaction with biological systems. jst.go.jp
ElectronicHammett constants (σ), Bond Dissociation Energy (BDE)Quantifies substituent effects on reaction centers and the ease of H-atom donation. nih.gov
Quantum ChemicalEHOMO, ELUMO, Energy Gap (ΔE), Dipole MomentRelates to electron-donating/accepting ability and overall molecular polarity. researchgate.netimist.ma

Environmental Occurrence, Fate, and Transformation

Environmental Distribution and Transport Mechanisms

The distribution of halogenated phenols in the environment is influenced by their solubility, volatility, and tendency to adsorb to particulate matter. These properties dictate their presence in different environmental compartments and their potential for moving over long distances.

Specific monitoring data for 2,6-Dibromo-4-chlorophenol in aquatic systems is not widely available. However, studies on related compounds provide insight into its expected behavior. Chlorophenols, in general, are found in water, sediment, and organisms. aloki.hugov.bc.ca Adsorption to organic matter is a major process, and many chlorophenols are ultimately found in sediments. gov.bc.ca For instance, extensive research on 2,4,6-tribromophenol (B41969) (TBP), a structurally similar compound, has shown its presence in marine waters and sediments, with industrial chlorination discharges being a significant source. researchgate.netnih.gov The concentration of these compounds can be particularly high near industrial outlets. researchgate.net Given its structure, this compound would likely exhibit similar partitioning behavior, accumulating in the organic-rich sediments of rivers, lakes, and coastal areas receiving industrial inputs.

The potential for a chemical to undergo long-range environmental transport is linked to its persistence and volatility. While direct studies on the transport of this compound are scarce, the principles governing the movement of persistent organic pollutants (POPs) are well-established. Chemicals that are semi-volatile and resistant to degradation can travel long distances through the atmosphere before being deposited in remote regions. The persistence of many halogenated phenols suggests they have the potential for such transport, though the half-life can range from hours to months depending on the specific compound and environmental conditions. gov.bc.ca

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a key process that determines the ultimate fate of this compound in the environment. Microbial communities in soil, sediment, and water can break down these complex molecules through various metabolic pathways.

The degradation of halogenated phenols can occur under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions, often involving distinct biochemical strategies.

Aerobic Degradation: In the presence of oxygen, microorganisms typically initiate the breakdown of halogenated phenols through oxidative attacks. This often involves the replacement of a halogen substituent with a hydroxyl group, a reaction catalyzed by monooxygenase enzymes. nih.gov For example, the aerobic degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) often begins with its conversion to 2,6-dichlorohydroquinone. frontiersin.org This initial step detoxifies the molecule and prepares it for the subsequent cleavage of the aromatic ring, eventually leading to mineralization into carbon dioxide, water, and inorganic halides. mdpi.com

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is often reductive dehalogenation. In this process, the halogen atom is removed and replaced by a hydrogen atom. This process is crucial for breaking down highly chlorinated phenols. For 2,4,6-TCP, anaerobic degradation can proceed through the sequential removal of chlorine atoms to form dichlorophenols, then monochlorophenol, and finally phenol (B47542), which can be further degraded. frontiersin.org It is highly probable that this compound undergoes a similar reductive process under anaerobic conditions, with the removal of bromine and chlorine atoms.

Degradation ConditionKey ProcessInitial Step Example (using 2,4,6-TCP as an analog)
Aerobic Oxidative DehalogenationConversion of 2,4,6-TCP to 2,6-Dichlorohydroquinone
Anaerobic Reductive DehalogenationSequential removal of chlorine atoms to form less halogenated phenols

A diverse range of bacteria and fungi have been identified with the ability to degrade halogenated phenols. While specific strains that metabolize this compound are not well-documented, research on analogous compounds points to several key microbial groups and enzyme families.

Bacteria from genera such as Cupriavidus, Burkholderia, Stenotrophomonas, and Arthrobacter are known to degrade various chlorophenols. nih.govresearchgate.net For example, Cupriavidus necator JMP134 is a well-studied bacterium capable of degrading 2,4,6-TCP. nih.govmdpi.com White-rot fungi, like Ganoderma lucidum, are also effective degraders, utilizing powerful extracellular enzymes. nih.gov

The key enzymes involved in these degradation pathways include:

Monooxygenases: These enzymes are crucial for the initial oxidative attack on the aromatic ring, often hydroxylating the ring and removing a halogen. FADH₂-utilizing monooxygenases are specifically implicated in the degradation of 2,4,6-TCP. nih.gov

Dioxygenases: These enzymes are responsible for cleaving the aromatic ring of intermediates like chlorocatechols or hydroquinones, a critical step in mineralization. frontiersin.org

Laccases: Produced by fungi, these enzymes can oxidize a wide range of phenolic compounds, initiating their polymerization and degradation. nih.gov

Microbial GenusDegraded Compound(s) (Analogues)Key Enzyme Class(es)
Cupriavidus2,4,6-Trichlorophenol, 2,6-Dibromo-4-nitrophenolMonooxygenase, Dioxygenase
Arthrobacter4-Chlorophenol (B41353)Not specified
Ganoderma (fungus)2,6-Dichlorophenol (B41786), 2,3,6-TrichlorophenolLaccase
Burkholderia2,4,6-TrichlorophenolNot specified

Understanding the biochemical properties of the enzymes involved in degrading halogenated phenols is essential for applications in bioremediation. Characterization studies typically focus on determining an enzyme's substrate specificity, kinetic parameters (such as Kₘ and Vₘₐₓ), optimal pH and temperature, and the cofactors required for its activity.

For instance, the characterization of a monooxygenase from Cupriavidus sp. strain CNP-8, which degrades the related compound 2,6-dibromo-4-nitrophenol, revealed that it is an FADH₂-dependent enzyme that requires a flavin reductase to function. researchgate.net This enzyme catalyzes both denitration and debromination. researchgate.net Similarly, laccase LAC-4 from the fungus Ganoderma lucidum has been characterized, showing a high affinity and catalytic rate for 2,6-dichlorophenol. nih.gov Such detailed biochemical studies provide crucial information on the mechanisms of degradation and help to identify the rate-limiting steps in the metabolic pathways.

Phototransformation and Photolytic Pathways in Aquatic Systems

Phototransformation, or the degradation of a compound by light, represents a significant abiotic degradation pathway for many organic pollutants in aquatic environments. For this compound, its aromatic structure suggests a susceptibility to photolytic degradation.

The general mechanism for the photodegradation of halogenated phenols involves the absorption of UV light, leading to the excitation of the molecule. This can result in the cleavage of the carbon-halogen bond, a process known as dehalogenation. The subsequent reactions can lead to the formation of various intermediates and, ultimately, to the mineralization of the compound to carbon dioxide and water.

In the case of the photodegradation of 2,6-dichlorophenol in the presence of superoxide (B77818) ions, identified transformation products included 2-chlorophenol (B165306), 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-hydroquinone, and 3-chlorocatechol. researchgate.net Given the structural similarity, it is plausible that the phototransformation of this compound could lead to analogous products, such as brominated and chlorinated hydroquinones and catechols, as well as products of dehalogenation and hydroxylation.

Several environmental parameters can influence the rate and pathway of phototransformation. The intensity and wavelength of UV light are critical, as they determine the energy available for initiating the photochemical reactions. nih.gov The pH of the water can also play a significant role, as it can affect the speciation of the phenolic compound (phenolic vs. phenolate (B1203915) form), which may have different light absorption properties and reactivity.

The presence of other ions and substances in the water can also impact phototransformation. For instance, the presence of nitrate (B79036) and nitrite (B80452) ions can lead to the formation of reactive species such as hydroxyl radicals, which can accelerate the degradation of organic pollutants. Conversely, dissolved organic matter can act as a photosensitizer, promoting indirect photolysis, or it can absorb UV light and thus inhibit direct photolysis.

Chemical Transformation and Degradation in Engineered Systems

In engineered treatment systems, various chemical processes can be employed to degrade recalcitrant organic compounds like this compound.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These radicals are highly reactive and non-selective, allowing them to degrade a wide range of organic compounds.

While specific studies on the degradation of this compound by AOPs are limited, research on other chlorophenols demonstrates the effectiveness of these technologies. mdpi.comnih.govnih.gov Common AOPs include:

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to produce hydroxyl radicals.

Ozonation: Ozone can directly react with organic compounds or decompose to form hydroxyl radicals.

Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) can generate hydroxyl radicals when irradiated with UV light.

Comparative studies on the degradation of 2,4-dichlorophenol (B122985) have shown that photo-Fenton processes can be highly efficient, achieving complete removal in a short period. nih.gov The efficiency of AOPs is influenced by factors such as the concentration of the oxidant, the intensity of UV radiation, pH, and the presence of other substances in the water that may act as radical scavengers. nih.gov Given the structural similarities, it is expected that AOPs would be effective in degrading this compound, likely leading to dehalogenation and ring cleavage.

Dechlorination and Debromination Processes

The transformation of this compound in the environment is significantly influenced by dechlorination and debromination processes. These reactions involve the removal of halogen atoms (chlorine and bromine) from the aromatic ring, leading to the formation of less halogenated, and often less toxic, compounds. These processes can occur through both biological and abiotic pathways.

Microbial Reductive Dehalogenation

Under anaerobic conditions, microbial reductive dehalogenation is a key transformation pathway for halogenated phenols. This process is carried out by organohalide-respiring bacteria, which use halogenated compounds as electron acceptors in their energy metabolism. The mechanism often involves specialized enzymes known as reductive dehalogenases. nih.gov

Research on related compounds, such as 2,6-dibromophenol (B46663), suggests that these enzymes utilize a cobalamin (vitamin B12) cofactor to mediate the dehalogenation reaction. nih.gov The proposed mechanism involves the formation of a halogen-cobalt bond, which facilitates the cleavage of the carbon-halogen bond and the subsequent replacement of the halogen with a hydrogen atom. nih.gov For di-halogenated phenols, there is a strict requirement for ortho-halogenated substrates. nih.gov

In the case of this compound, the dehalogenation is expected to proceed in a stepwise manner. Due to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, debromination is generally favored to occur before dechlorination. The process would likely follow a sequence:

Reductive debromination at one of the ortho positions to form 2-Bromo-4-chlorophenol (B154644).

A second reductive debromination at the remaining ortho position to form 4-Chlorophenol.

A final reductive dechlorination step to produce phenol.

This stepwise removal of halogens has been observed in the anaerobic degradation of other mixed halogenated compounds and polyhalogenated phenols like 2,4,6-tribromophenol. science.gov

Interactive Table 1: Examples of Microbial Dehalogenation of Related Phenolic Compounds

Microorganism/Consortium Parent Compound Key Products Condition
Strain TBP-1 2,4,6-Tribromophenol Phenol Anaerobic
Desulfomonile tiedjei Chlorophenols Less chlorinated phenols Anaerobic
Organohalide-respiring bacteria 2,6-Dihalogenated phenols Less halogenated phenols Anaerobic
Cupriavidus sp. strain CNP-8 2,6-Dibromo-4-nitrophenol Not specified Aerobic

Abiotic Dehalogenation Processes

Abiotic processes can also contribute to the dehalogenation of this compound. These pathways are primarily driven by chemical or photochemical reactions.

Electrochemical Reduction : Studies on similar compounds, like 2,4,6-tribromophenol, have demonstrated that electrochemical reduction can induce stepwise dehalogenation. pku.edu.cn On a silver cathode, 2,4,6-tribromophenol was sequentially reduced to 2,4-dibromophenol (B41371), then to 2-bromophenol, and finally to phenol. pku.edu.cn This suggests a similar abiotic pathway could exist for this compound, likely with preferential removal of the bromine atoms first.

Photocatalytic Degradation : Photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO2) or through processes that generate reactive species, can lead to dehalogenation. scirp.orgresearchgate.net For instance, the UV/sulfite process has been shown to be effective for the debromination of 4-bromophenol (B116583). This process generates hydrated electrons, which are powerful reducing agents that can efficiently cleave carbon-halogen bonds. plu.mx The degradation of 4-chlorophenol has also been demonstrated using various photocatalytic systems. rsc.orgmdpi.com For this compound, such photocatalytic processes would likely result in the cleavage of both C-Br and C-Cl bonds, contributing to its transformation into simpler phenols and eventually mineralization.

Interactive Table 2: Abiotic Dehalogenation Pathways for Related Halogenated Phenols

Dehalogenation Method Parent Compound Key Reactive Species / Condition Key Products
Electrochemical Reduction 2,4,6-Tribromophenol Silver Cathode 2,4-Dibromophenol, 2-Bromophenol, Phenol
UV/Sulfite Process 4-Bromophenol Hydrated electrons Not specified
Photocatalysis (TiO2) 2,6-Dichlorophenol UV light, TiO2 Not specified
Photocatalysis (GCN-based) 4-Chlorophenol Visible light Not specified

Biological Activities and Molecular Interactions

Antimicrobial Properties

Limited specific data is available in the public domain regarding the antimicrobial properties of 2,6-dibromo-4-chlorophenol.

Due to the lack of specific studies on the antimicrobial activity of this compound, the proposed mechanisms of its action against microorganisms have not been elucidated. Research into whether it acts via cell membrane disruption, enzyme inhibition, or other pathways has not been specifically reported for this compound.

Toxicological Assessment and Mechanisms of Toxicity

The toxicological profile of this compound has been characterized to some extent through hazard assessments.

Information on the acute toxicity of this compound is available through its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements. nih.gov Chronic toxicity studies specifically focused on this compound are not extensively documented in publicly accessible scientific literature.

The GHS hazard classifications indicate the following acute toxic effects nih.gov:

Harmful if swallowed.

Harmful in contact with skin.

Causes skin irritation.

Causes serious eye irritation.

Toxic if inhaled.

May cause respiratory irritation.

Table 1: GHS Hazard Statements for this compound

Hazard Statement CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H331Toxic if inhaled
H335May cause respiratory irritation

Data sourced from PubChem CID 21394. nih.gov

Detailed studies on the effects of this compound on specific organ systems, such as the liver, and its potential to induce oxidative stress are not available. While related chlorophenols and bromophenols are known to affect liver function, specific data for this compound is lacking. nih.govcdc.gov

The specific molecular targets and biochemical pathways affected by this compound have not been identified in the available scientific literature. Research is needed to determine the precise mechanisms of its toxicity at the molecular level.

Ecotoxicological Implications

The release of halogenated phenols, including this compound, into the environment raises significant ecotoxicological concerns due to their persistence and potential for adverse effects on living organisms. researchgate.net These compounds are recognized as a significant class of ecotoxicants and have been listed as priority environmental pollutants by agencies such as the United States Environmental Protection Agency (EPA). researchgate.net Their presence in aquatic environments can lead to accumulation in the tissues of organisms, posing a risk to both individual species and the broader food web. researchgate.netnih.gov

Interactive Data Table: Acute Toxicity of Selected Chlorophenols to Aquatic Invertebrates This table displays the 48-hour Lethal Body Residue (LBR50) values for various chlorophenols in the aquatic oligochaete worm, Lumbriculus variegatus. LBR50 is the internal concentration of a substance that is lethal to 50% of a test population over a specified period.

Compound48-h LBR50 (μmol/g wet weight)
2,6-Dichlorophenol (B41786)1.2
2,3,4,6-Tetrachlorophenol0.91
Trichlorophenols0.45-0.66
Pentachlorophenol0.45-0.66

Data sourced from a study on lethal body residues in benthic organisms. nih.gov

The early life stages of marine organisms are particularly vulnerable to chemical pollutants. Studies on various marine invertebrates, such as sea urchins, have demonstrated that exposure to environmental contaminants can lead to developmental abnormalities. nih.govmdpi.commdpi.comnih.gov For example, research on sea urchin embryos has shown that exposure to certain chemicals can result in skeletal malformations and other developmental defects. nih.govnih.gov While specific studies on the developmental toxicity of this compound were not identified in the search results, the known effects of related brominated and chlorinated phenols suggest a potential for such impacts. For instance, 2,4,6-tribromophenol (B41969) (TBP), a structurally similar compound, is recognized as being highly toxic to marine biota. researchgate.net The disruption of normal developmental processes in marine organisms can have cascading effects on population success and ecosystem health. nih.gov

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. epa.govepa.gov Bioaccumulation is the process by which organisms accumulate chemical substances in their tissues at concentrations higher than the surrounding environment. epa.govnih.gov Halogenated organic compounds, including chlorophenols, have a tendency to bioaccumulate, which increases their persistence in the environment. researchgate.net

The bioconcentration factor (BCF) is a key parameter used to quantify the potential of a chemical to accumulate in an organism, particularly fish. insilico.euacs.orgcdnsciencepub.com BCF is often correlated with the octanol/water partition coefficient (Kow), a measure of a chemical's hydrophobicity. insilico.eu Chemicals with higher Kow values tend to have higher BCFs. epa.gov While a measured BCF for this compound was not found, a log BCF value of 1.67 has been reported for the related compound 2,6-Dibromo-4-cyanophenol. insilico.eu Studies on other chlorophenols have shown their potential to accumulate in aquatic organisms like oligochaete worms and mussels, indicating their bioavailability in aquatic ecosystems. nih.gov The accumulation of these compounds in the food web is a significant concern as it can lead to toxic effects in higher trophic level organisms, including humans. insilico.eu

Interactive Data Table: Log BCF Values of Selected Phenolic Compounds This table shows the measured logarithm of the Bioconcentration Factor (BCF) for several phenolic compounds. BCF is a measure of the extent to which a chemical is absorbed by an organism from the surrounding water.

CompoundMeasured log BCF
2,4-Dichlorophenol (B122985)1.50
Pentachlorophenol2.74
2,4,6-Trichlorophenol (B30397)2.43
2,6-Dibromo-4-cyanophenol1.67
2,4,6-Tribromophenol2.71
4-Bromophenol (B116583)1.56

Data compiled from a study on the estimation of bioconcentration factors. insilico.eu

Table of Chemical Compounds

Chemical Name
2,4,6-tribromophenol
This compound
2,6-Dibromo-4-cyanophenol
2,6-Dichlorophenol
2,3,4,6-Tetrachlorophenol
Pentachlorophenol
Trichlorophenols
2,4-Dichlorophenol
4-Bromophenol

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analytical methods for 2,6-Dibromo-4-chlorophenol, offering the necessary separation power to resolve it from complex sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed.

High-performance liquid chromatography is a versatile technique for the analysis of brominated phenols like this compound. The separation is typically achieved on a reversed-phase column, such as a Lichrospher 100 RP-18, using a mobile phase gradient of water and acetonitrile. jcsp.org.pkresearchgate.net

UV/Vis Detection: Ultraviolet-visible (UV/Vis) detection is a common and cost-effective method used with HPLC. Bromophenols, including this compound, exhibit significant absorbance in the UV region, typically around 286 nm. jcsp.org.pkresearchgate.net While relatively simple, HPLC-UV methods can achieve detection limits in the nanogram per milliliter (ng/mL) range. For instance, a developed method reported a detection limit of 269 ng/mL for 2,6-dibromophenol (B46663). jcsp.org.pkresearchgate.net

Mass Spectrometry (MS) Detection: For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This combination provides definitive identification and quantification, even at trace concentrations. dioxin20xx.orgacs.orgulisboa.pt Electrospray ionization (ESI) is a commonly used ionization technique for these compounds. ulisboa.pt The high polarity of chlorophenols makes them suitable for LC-MS/MS analysis. ulisboa.pt The development of UHPLC-MS/MS methods allows for the simultaneous determination of multiple brominated flame retardants, including brominated phenols, in various matrices. dioxin20xx.orgnih.gov

Table 1: HPLC Methods for the Analysis of Brominated Phenols

Technique Column Mobile Phase Detector Detection Limit Reference
RP-HPLC Lichrospher 100 RP-18 Water:Acetonitrile gradient UV (286 nm) 269 ng/mL (for 2,6-DBP) jcsp.org.pkresearchgate.net
UHPLC-MS/MS - - MS/MS - dioxin20xx.orgnih.gov
SPE-ESI-LC-MS/MS - - ESI-MS/MS - ulisboa.pt

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organic contaminants in environmental samples. nih.gov It offers high sensitivity and selectivity, making it well-suited for the routine analysis of ubiquitous organic pollutants. nih.gov For the analysis of brominated phenols, including this compound, GC-MS is a preferred method, particularly for complex environmental matrices like water and soil. nih.gov

The analysis often involves a derivatization step to increase the volatility and thermal stability of the phenolic compounds. Several ionization techniques can be employed in GC-MS. Electron impact (EI) is a common method, while electron capture negative ionization (ECNI) offers higher sensitivity for compounds containing multiple bromine atoms. nih.gov The choice of ionization technique can significantly impact the detection limits, which can reach the low nanogram per liter (ng/L) level for many target analytes. nih.gov

Table 2: Comparison of Ionization Techniques in GC-MS for Brominated Compounds

Ionization Technique Sensitivity for Polybrominated Compounds Reference
Electron Impact (EI) Standard nih.gov
Electron Capture Negative Ionization (ECNI) More sensitive than EI nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix, thereby enhancing the sensitivity and reliability of the subsequent analysis.

Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of analytes from liquid samples. acs.orgnih.govresearchgate.net It offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to handle various sample volumes. For brominated phenols, SPE methods have been developed that achieve recoveries above 75%. nih.gov

The selection of the appropriate sorbent material is crucial for the successful extraction of the target compounds. A dual-layer cartridge containing Carbon/PSA has shown satisfactory recoveries for brominated flame retardants. sciensano.be The pH of the sample is an important parameter to optimize, as it affects the protonation state and, consequently, the retention of the phenolic compounds on the sorbent. acs.org For acidic compounds, the sample pH should ideally be two units lower than the pKa of the analyte to ensure it is in its neutral, protonated form for optimal extraction. researchgate.net

Liquid-liquid extraction (LLE) is a traditional and effective method for extracting analytes from aqueous samples into an immiscible organic solvent. jcsp.org.pk This technique is often used in the analysis of chlorophenols and bromophenols. jcsp.org.pknih.gov LLE can be a simple and efficient way to preconcentrate the target compounds before chromatographic analysis. jcsp.org.pk

A more recent and innovative approach to sample preparation involves the use of ionic liquid aqueous two-phase systems (IL-ATPS). nih.govasianpubs.orgsciopen.com These systems are formed by mixing an ionic liquid with an aqueous salt solution, resulting in the formation of two immiscible aqueous phases. nih.govmdpi.com IL-ATPS offers several advantages over traditional extraction methods, including being a green and efficient technique. sciopen.commdpi.com

The partitioning of the analyte between the two phases is influenced by factors such as the hydrophobicity of the ionic liquid, the salt concentration, pH, and temperature. nih.gov By carefully selecting the components of the IL-ATPS, selective extraction and concentration of target molecules can be achieved. nih.govmdpi.com This method has shown promise for the extraction of various small molecules and biomolecules. nih.gov

Table 3: Overview of Sample Preparation Techniques

Technique Principle Advantages Key Parameters Reference
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid sample. High recovery, reduced solvent use. Sorbent type, sample pH, elution solvent. acs.orgnih.gov
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases. Simple, effective preconcentration. Solvent choice, pH. jcsp.org.pk
Ionic Liquid Aqueous Two-Phase System (IL-ATPS) Analyte partitioning between an ionic liquid-rich phase and a salt-rich aqueous phase. Green, efficient, tunable selectivity. Ionic liquid type, salt concentration, pH, temperature. nih.govsciopen.com

Advanced Detection and Characterization Approaches

Recent advancements in analytical chemistry have introduced sophisticated techniques that enhance the ability to detect and characterize trace levels of contaminants like this compound, particularly within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) has become a leading technology for profiling a wide array of chemical agents in exposome research, which studies the totality of human environmental exposures. HRMS offers significant advantages for detecting halogenated phenols, including high mass accuracy, sensitivity, and the ability to resolve complex chemical spaces. This technology is integral to non-targeted analysis (NTA), a hypothesis-generating approach that allows for the broad screening of known and unknown chemicals in a sample without preconceived selection.

In the context of the exposome, where pollutants are often present at much lower concentrations than endogenous molecules or compounds from food and drugs, the sensitivity of HRMS is critical. Techniques such as Gas Chromatography-HRMS (GC-HRMS) and Liquid Chromatography-HRMS (LC-HRMS) are employed to expand the coverage of the chemical space. GC-HRMS is particularly well-suited for capturing volatile and nonpolar species, including halogenated compounds, while LC-HRMS is effective for water-soluble and ionizable compounds. The application of these platforms allows for the measurement of tens of thousands of chemical signals from a single sample, providing a comprehensive snapshot of chemical exposures.

Table 1: Comparison of HRMS Platforms for Halogenated Phenol (B47542) Analysis
PlatformPrimary AnalytesKey AdvantagesRelevance to this compound
GC-HRMSVolatile and nonpolar compounds, halogenated organicsExcellent separation for complex mixtures, high resolutionSuitable for direct analysis, especially after derivatization
LC-HRMSWater-soluble and ionizable compounds, PFAS, phthalatesBroad applicability, transferable from metabolomicsEffective for analyzing aqueous samples and biological fluids

Machine learning (ML) is increasingly being applied to analytical chemistry to overcome challenges associated with low-cost, point-of-care sensors and to interpret complex data from analytical instruments. ML algorithms, such as neural networks and Gaussian Process Regression, can model the non-linearities and multidimensionality of sensor data, improving the detection and quantification of specific analytes like phenolic compounds. These models can compensate for sensor-to-sensor variations and data noise, reducing the need for frequent re-calibration and extensive preprocessing.

For instance, ML has been used to model the quenching mechanism in electrochemiluminescence (ECL) sensors for the detection of phenolic compounds. In other applications, machine learning approaches, including deep convolutional neural networks (CNN), have been used to interpret fluorescence spectra to quantify phenols in natural waters, effectively filtering out background interference from organic matter. This demonstrates the potential for ML to enhance the accuracy and practicality of on-site detection methods for halogenated phenols. Furthermore, ML is being explored to characterize halogen bonding interactions, which could aid in predicting the behavior and detection of halogenated compounds.

Quality Assurance and Quality Control in Analytical Procedures

Rigorous quality assurance (QA) and quality control (QC) measures are essential for generating reliable and reproducible data in the trace analysis of this compound.

Quantification in analytical chemistry relies on the development of accurate calibration curves. These curves are constructed by analyzing a series of standards containing known concentrations of the target analyte. For this compound, calibration standards should bracket the expected concentration range in the samples being analyzed.

A significant challenge in analyzing environmental or biological samples is the "matrix effect," where other components in the sample interfere with the analyte's signal, causing either suppression or enhancement. This can lead to inaccurate quantification. To compensate for these effects, a "matrix-matched" calibration is often employed. This involves preparing the calibration standards in a blank matrix that is identical or very similar to the sample matrix, thereby ensuring that the standards and samples are affected by the matrix in the same way. For example, in the analysis of brominated flame retardants, it was found that both instrumental response and matrix-related ion suppression varied, indicating the need for careful matrix management.

Internal standards are crucial for accurate quantification, especially when sample preparation involves multiple steps where analyte loss can occur. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample. For halogenated phenols, isotopically labeled analogues (e.g., deuterated or ¹³C-labeled compounds) are often the preferred choice. These standards are added to the sample at a known concentration at the beginning of the analytical procedure. By tracking the signal of the internal standard relative to the analyte, analysts can correct for variations in extraction efficiency and instrument response. In some methods, a structurally similar compound, such as 2,6-dibromophenol or 4-bromophenol (B116583), has been used as an internal standard for the analysis of other chlorinated phenols.

Validation of the analytical method includes assessing its accuracy, which is often determined through recovery rate experiments. This involves spiking a blank matrix with a known amount of the analyte and measuring the concentration recovered after the entire analytical procedure. Acceptable recovery rates, typically within a range such as 70-120%, demonstrate that the method can accurately measure the analyte in the given matrix. For example, a method for determining chlorinated phenols in urine reported recovery rates ranging from 72.3% to 109.9%.

Table 2: QA/QC Parameters in Halogenated Phenol Analysis
ParameterPurposeExample Application
Calibration CurveTo establish the relationship between signal response and analyte concentration for quantification.Linear curves with correlation coefficients >0.99 are typically required.
Matrix-Matched CalibrationTo compensate for signal suppression or enhancement caused by the sample matrix.Used in the analysis of halophenols in complex matrices like cork macerates.
Internal StandardTo correct for analyte loss during sample preparation and for variations in instrument response.Deuterated tribromoanisole used for quantitation of halophenols and haloanisoles.
Recovery RateTo validate the accuracy of the method by measuring the percentage of analyte recovered from a spiked sample.Recoveries for chlorophenols in urine ranged from 58% to 103%.

Remediation and Mitigation Strategies

Biological Remediation Approaches

Biological remediation leverages the metabolic processes of living organisms to break down or transform hazardous compounds. For halogenated phenols, this often involves microbial cultures or plants that can initiate dehalogenation and ring cleavage.

Microbial degradation is a cost-effective and environmentally sound approach to eliminating persistent organic pollutants. While specific studies on 2,6-Dibromo-4-chlorophenol are limited, research on analogous brominated and chlorinated phenols demonstrates significant potential. Bacteria capable of utilizing halogenated phenols as a carbon and energy source have been isolated and characterized.

For instance, bacteria from the genera Pseudomonas, Rhodococcus, and Ochrobactrum have shown the ability to degrade brominated phenols like 2,4,6-tribromophenol (B41969) (TBP). uniba.sk The degradation pathway often involves sequential reductive dehalogenation. The Ochrobactrum sp. strain TB01, for example, degrades 2,4,6-TBP to phenol (B47542) by removing bromine ions, a process that requires NADH. researchgate.net Similarly, Cupriavidus sp. strain CNP-8 can degrade the structurally related compound 2,6-dibromo-4-nitrophenol, initiating the process with a monooxygenase enzyme. researchgate.net

A common challenge in the bioremediation of highly halogenated compounds is their low carbon content relative to the halogen content, which can make them unsuitable as a sole growth substrate. uniba.sk Consequently, the addition of a co-substrate, such as glucose or succinate, is often necessary to support microbial growth and enhance the degradation of the target pollutant. uniba.skresearchgate.net Defined mixed cultures of different bacterial strains can also be employed to achieve complete degradation of complex mixtures of halogenated phenols through cooperative metabolic activities. researchgate.net

Table 1: Microbial Degradation of Structurally Similar Halogenated Phenols
MicroorganismTarget CompoundKey FindingsReference
Ochrobactrum sp. strain TB012,4,6-Tribromophenol (TBP)Degraded 100 µM of TBP within 36 hours; proceeds via sequential reductive debromination. researchgate.net
Cupriavidus sp. strain CNP-82,6-Dibromo-4-nitrophenolUtilized the compound as a sole source of carbon, nitrogen, and energy; degradation initiated by a monooxygenase. researchgate.net
Rhodococcus erythropolis & Pseudomonas fluorescens2,4,6-Tribromophenol (TBP)Degradation required a co-substrate (succinate, glucose, or phenol) due to the low carbon content of TBP. uniba.sk
Pseudomonas sp. TCP114 & Arthrobacter sp. CPR706Mixture of 2,4,6-TCP, 4-CP, and PhenolA defined mixed culture was required for the complete degradation of all three components. researchgate.net

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. While direct studies on the phytoremediation of this compound are not widely available, research on other trichlorophenols (TCPs) and dichlorophenols (DCPs) provides strong evidence of its potential. researcher.lifenih.gov

Plants can absorb these compounds from soil and water and subsequently detoxify them through metabolic processes. A key mechanism is Phase II metabolism, where the pollutant is conjugated with sugars, such as glucose, via glycosylation. nih.gov This process increases the water solubility of the compound and allows it to be sequestered in vacuoles or incorporated into cell wall components.

Studies using transgenic Arabidopsis plants overexpressing a glucosyltransferase from the Populus tree demonstrated significantly enhanced tolerance to and removal of 2,4,5-TCP and 2,4,6-TCP from the growth media. nih.gov Similarly, wild-type and transgenic tobacco plants have shown high removal efficiencies for 2,4-dichlorophenol (B122985). nih.gov These findings suggest that plant species, particularly those enhanced through genetic engineering, could be developed to effectively remediate sites contaminated with this compound.

Table 2: Phytoremediation of Structurally Similar Chlorophenols
Plant SpeciesTarget CompoundKey FindingsReference
Transgenic Arabidopsis2,4,5-TCP & 2,4,6-TCPOverexpression of a Populus glucosyltransferase led to enhanced tolerance and a higher capacity to remove TCP from media. nih.gov
Wild Type & Transgenic Tobacco (Nicotiana)2,4-Dichlorophenol (2,4-DCP)High removal efficiencies were observed; double transgenic plants showed up to 98% removal for 10 mg/L solutions. nih.gov

Physicochemical Treatment Technologies

Physicochemical treatments involve the use of physical forces and chemical reactions to remove or destroy contaminants. These methods are often faster than biological approaches and can be applied to a wide range of pollutant concentrations.

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to mineralize persistent organic pollutants into carbon dioxide, water, and mineral acids. mdpi.com AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). nih.govspartanwatertreatment.com Common AOPs include photocatalysis with titanium dioxide (TiO₂), ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton (Fe²⁺/H₂O₂) processes. researchgate.netmdpi.com

The photocatalytic degradation of chlorophenols is well-documented. For example, the degradation of 2,6-dichlorophenol (B41786) using TiO₂ under UV irradiation follows pseudo-first-order kinetics. scirp.org The efficiency of this process is highly dependent on parameters such as catalyst dosage, pH, and the initial concentration of the substrate, with acidic conditions generally being more favorable. scirp.org Research on 4-chlorophenol (B41353) has shown that modifying TiO₂ with tin can enhance photocatalytic activity. nih.govrsc.org Furthermore, newer materials like graphitic carbon nitride-based nanocomposites can effectively degrade chlorophenols using visible light, offering a more energy-efficient alternative to UV-based systems. mdpi.com These established AOPs for polychlorinated and polybrominated phenols are directly applicable for the degradation of this compound.

Table 3: AOPs for Degradation of Structurally Similar Halogenated Phenols
AOP MethodTarget CompoundConditions & FindingsReference
Photocatalysis (UV/TiO₂)2,6-DichlorophenolOptimal degradation achieved at pH 4 with a 1.25 g/L TiO₂ dose. The process followed pseudo-first-order kinetics. scirp.org
Photocatalysis (Visible Light/GCN-Ag₂CrO₄)4-ChlorophenolA graphitic carbon nitride (GCN) nanocomposite effectively degraded 4-CP under royal blue LED irradiation. mdpi.com
Photocatalysis (Sunlight/PPy/GO)2-Chlorophenol (B165306)A Polypyrrole/Graphene Oxide composite (1:1 ratio) achieved ~71% degradation after 3 hours under sunlight. um.edu.my

Adsorption is a widely used physicochemical process for removing organic pollutants from water. This surface phenomenon involves the accumulation of a substance at the interface between two phases, such as a liquid and a solid. Activated carbon is the most common adsorbent used for this purpose due to its high surface area and porous structure. researchgate.net

Studies on the removal of various chlorophenols, including 2,4,6-trichlorophenol (B30397) and 4-chlorophenol, have demonstrated the high adsorption capacity of activated carbon. jksus.org The effectiveness of adsorption is influenced by pH, adsorbent dose, contact time, and temperature. nih.gov The adsorption process for chlorophenols onto activated carbon is typically favored at acidic pH. nih.gov The equilibrium data for this process can often be described by isotherm models like the Langmuir and Freundlich models. jksus.orgnih.gov

In addition to commercial activated carbon, research has focused on developing low-cost adsorbents from agricultural waste materials such as coir pith, coconut shells, and bagasse. nih.govbanglajol.infonih.gov These materials can be activated through chemical treatment to enhance their surface area and adsorption capacity, offering a cost-effective and sustainable alternative for water treatment. nih.gov

Table 4: Adsorption of Structurally Similar Chlorophenols
AdsorbentTarget CompoundKey FindingsReference
Commercial Activated Carbon2,4,6-TrichlorophenolAdsorption isotherm followed the Langmuir class (L type); adsorption capacity was 457.9 mg/g at 30°C. jksus.org
Coconut Shell Activated CarbonParachlorophenol & 2,4,6-TrichlorophenolShowed 99.8% removal for TCP (50 mg/L solution). Adsorption followed pseudo-second-order kinetics and was best fitted by the Freundlich isotherm. nih.gov
Coir Pith Carbon2-ChlorophenolAdsorption equilibrium was reached in 40-100 minutes. Acidic pH was favorable, and the process followed second-order kinetics. nih.gov
Amine-Functionalized Activated Carbon4-ChlorophenolModification with amine groups yielded a maximum adsorption capacity of 316.1 mg/g under optimal conditions (pH 3). nih.gov

Structure Activity Relationships and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are theoretical, computerized tools that predict the physicochemical, biological (e.g., ecotoxicological), and environmental fate properties of chemical substances based on their molecular structure. aftonchemical.com The development of a QSAR model for 2,6-Dibromo-4-chlorophenol would follow a systematic process involving the compilation of structural data and known activity levels for a series of related halogenated phenols. For this class of compounds, 3D-QSAR studies are often employed to construct quantitative models that explain and predict their biological activities. researchgate.net

The process involves calculating a variety of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR), to establish a correlation between these descriptors and the observed activity or property (e.g., toxicity). researchgate.net For instance, a 3D-QSAR model developed for a series of chlorophenols to predict bioaccumulation and degradation demonstrated good stability and predictive power, achieving a cross-validation coefficient (q²) of 0.803 and a non-cross-validation coefficient (R²) of 0.925. nih.gov Such models are validated according to internationally recognized principles, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure they are robust and suitable for regulatory purposes. aftonchemical.commdpi.com

The biological activity and toxicity of this compound are intrinsically linked to its molecular structure and physicochemical properties. The specific arrangement of two bromine atoms and one chlorine atom on the phenol (B47542) ring creates a unique distribution of electron density and steric hindrance, which governs its interactions with biological targets. QSAR models quantify this relationship by correlating structural descriptors with toxicity endpoints.

Key descriptors for halogenated phenols include those related to lipophilicity, electronic effects, and steric properties. nih.gov Hydrophobicity, often represented by the logarithm of the n-octanol/water partition coefficient (log Kow or XLogP), is frequently a dominant factor, as it determines the compound's ability to cross biological membranes. nih.govjst.go.jp For this compound, the high predicted XLogP value of 4.4 suggests significant lipophilicity. nih.gov Electronic descriptors, such as the acid dissociation constant (pKa) and molecular orbital energies (e.g., ELUMO, the energy of the lowest unoccupied molecular orbital), are also crucial as they relate to the molecule's reactivity and ability to interact with biological macromolecules. jst.go.jpresearchgate.net Studies on chlorophenols have shown that log Kow can be the single most dominant predictive factor for cytotoxicity. nih.gov

Table 1: Selected Physicochemical and Structural Descriptors for this compound

DescriptorValueReference
Molecular FormulaC6H3Br2ClO nih.gov
Molecular Weight286.35 g/mol nih.gov
XLogP3 (Hydrophobicity)4.4 nih.govuni.lu
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Polar Surface Area20.2 Ų nih.gov
InChIKeyWYZQOLPTPZDTIF-UHFFFAOYSA-N nih.govuni.lu

QSAR modeling is a valuable, non-testing method for predicting the environmental fate of chemicals, offering a cost-effective and animal-welfare-conscious alternative to traditional experimental studies. aftonchemical.com Key environmental fate parameters that can be predicted include bioaccumulation, biodegradation, and soil sorption.

Bioaccumulation: This parameter is often quantified by the bioconcentration factor (BCF), which can be strongly correlated with the octanol-water partition coefficient (log P). scielo.br Given the high hydrophobicity of this compound (XLogP = 4.4), QSAR models would predict a high potential for bioaccumulation in organisms. nih.govscielo.br

Biodegradation: The rate at which this compound is broken down by microorganisms in the environment can also be estimated. QSARs for biodegradability have been developed for various chemical classes, correlating degradation rates with descriptors for hydrophobicity, electronic properties, and steric hindrance. scielo.br The presence of multiple halogen atoms on the phenol ring generally increases persistence.

Soil Sorption: The tendency of a chemical to bind to soil and sediment is described by the soil sorption coefficient (Koc), which is also predictable using QSARs based on hydrophobicity. A high log P value typically indicates stronger sorption to soil organic matter, reducing the compound's mobility in the environment.

A 3D-QSAR model developed for chlorophenols has already proven successful in establishing a predictive relationship for both bioaccumulation and degradation, indicating the feasibility and utility of this approach for halogenated phenols. nih.gov

Molecular Docking and Computational Screening for Receptor Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). e-nps.or.kr This method is instrumental in identifying potential biological targets and elucidating a compound's mechanism of action at the atomic level. e-nps.or.kruj.ac.za

For this compound, docking simulations could screen for interactions with various receptors, such as cytochrome P450 enzymes involved in metabolism or proteins associated with its toxic effects. The simulation places the ligand into the receptor's binding site and calculates a "docking score," which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction.

The structure of this compound allows for several types of interactions with a protein's active site:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.

Hydrophobic and van der Waals Interactions: The aromatic ring and halogen atoms can form hydrophobic contacts with nonpolar amino acid residues.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-Interactions: The aromatic ring can participate in π-π stacking with aromatic amino acid residues or π-alkyl interactions with aliphatic residues. e-nps.or.kr

By identifying the key amino acid residues involved in binding and the strength of these interactions, molecular docking provides a structural hypothesis for the compound's biological activity, which can then be validated by experimental assays. uj.ac.za

Synergistic and Antagonistic Effects in Mixtures with Other Halogenated Compounds

In the environment, organisms are rarely exposed to single chemicals but rather to complex mixtures. nih.gov The combined toxicological effect of this compound when present with other halogenated compounds can be additive, synergistic, or antagonistic. google.com

Additive Effect: The total effect is the simple sum of the individual effects of each compound.

Synergistic Effect: The combined effect is greater than the sum of the individual effects.

Antagonistic Effect: The combined effect is less than the sum of the individual effects.

There is no universal theoretical method to predict which of these effects will occur for a specific mixture. google.com However, for compounds that share a similar mechanism of action, such as many halogenated phenols that induce non-specific toxicity (narcosis), the Concentration Addition (CA) model is often used as a first-order approximation. nih.gov This model assumes an additive effect.

Deviations from additivity can occur due to various interactions. For example, different halogenated phenols in a mixture might compete for the same metabolic enzymes (e.g., cytochrome P450s). jst.go.jp If one compound inhibits the metabolism and detoxification of another, it could lead to a synergistic increase in toxicity. Conversely, if one compound induces metabolic enzymes that accelerate the detoxification of another, an antagonistic effect might be observed. Understanding the shared toxicological pathways and metabolic processes of co-occurring halogenated pollutants is therefore critical for assessing the risks posed by chemical mixtures.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally friendly and efficient synthetic methods for 2,6-dibromo-4-chlorophenol and related compounds is a key area of research. Traditional methods often involve harsh reagents and produce significant waste. Modern approaches focus on "green chemistry" principles to improve sustainability.

One promising method involves the use of N-bromosuccinimide (NBS) as a brominating agent. For instance, the synthesis of 2,6-dibromophenol (B46663) can be achieved with a 79% yield by reacting phenol (B47542) with NBS in the presence of diisopropylamine (B44863) in dichloromethane. chemicalbook.com This method offers good yield under relatively mild conditions.

Another innovative approach is the synthesis of 2,6-dibromo-4-cyanophenol, a related compound, using a method that is described as safe, reliable, and high-yielding. This process involves the reaction of 4-cyanophenol with a bromide source in the presence of a persulfate under heating or ultraviolet light, positioning it as an environmentally friendly chemical process suitable for industrial production. google.com

Research is also exploring the demethylation of arylmethyl ethers using reagents like boron tribromide (BBr3) to synthesize novel bromophenols. mdpi.com These methods aim to create a variety of brominated phenols with high yields and are part of a broader effort to develop more sustainable synthetic strategies. mdpi.com

Table 1: Comparison of Synthetic Methods for Brominated Phenols

MethodReagentsKey FeaturesReference
Bromination of PhenolN-bromosuccinimide, Diisopropylamine, DichloromethaneHigh yield (79%) for 2,6-dibromophenol chemicalbook.com
Bromination of 4-cyanophenolBromide, PersulfateEnvironmentally friendly, suitable for industrial production of 2,6-dibromo-4-cyanophenol google.com
DemethylationBoron tribromide, DichloromethaneSynthesis of novel bromophenols from arylmethyl ethers mdpi.com

Deeper Understanding of Metabolic and Degradation Pathways

Understanding how this compound and similar compounds are broken down in the environment and in living organisms is crucial for assessing their environmental fate and potential for bioremediation. Research in this area investigates both microbial and plant-based degradation pathways.

In aerobic conditions, bacteria are known to degrade brominated phenols by converting them into hydroquinones and then hydroxyquinoles, which are further broken down into maleylacetate (B1240894) and beta-ketoadipate. nih.gov Some brominated phenols can also be converted to catechol derivatives, which are more easily degraded. nih.gov Anaerobic degradation often involves reductive dehalogenation, where bromine atoms are replaced by hydrogen. nih.gov For example, 2,4-dibromophenol (B41371) can be debrominated to 4-bromophenol (B116583) and then to phenol. nih.gov

A specific bacterium, Cupriavidus sp. strain CNP-8, has been identified for its ability to degrade 2,6-dibromo-4-nitrophenol, a structurally similar compound. nih.govresearchgate.net This strain utilizes the compound as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation involves a two-component monooxygenase that is crucial for the initial breakdown of the compound. researchgate.net

In plants, such as rice, compounds like 2,4,6-tribromophenol (B41969) can undergo various transformations including debromination, hydroxylation, methylation, and conjugation with sugars (glycosylation). nih.gov These studies provide insight into how brominated phenols might be metabolized in the food chain. nih.gov

The white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4,6-trichlorophenol (B30397) through a pathway initiated by oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone. nih.gov This is followed by a series of reduction and dechlorination steps. nih.gov

Table 2: Key Enzymes and Organisms in the Degradation of Halogenated Phenols

Organism/EnzymeCompound DegradedKey TransformationReference
Cupriavidus sp. strain CNP-82,6-dibromo-4-nitrophenolDenitration and debromination nih.govresearchgate.net
Phanerochaete chrysosporium2,4,6-trichlorophenolOxidative dechlorination nih.gov
Rice Plants2,4,6-tribromophenolDebromination, hydroxylation, methylation, glycosylation nih.gov
Various Bacteria (aerobic)Brominated phenolsConversion to hydroquinones and catechols nih.gov
Various Bacteria (anaerobic)Brominated phenolsReductive dehalogenation nih.gov

Advanced Spectroscopic and Imaging Techniques for in situ Analysis

The detection and analysis of this compound in various environmental matrices require sophisticated analytical techniques. Modern methods often rely on chromatography coupled with mass spectrometry to achieve high sensitivity and specificity.

Gas chromatography (GC) and liquid chromatography (LC) combined with high-resolution mass spectrometry are powerful tools for identifying and quantifying halogenated phenols and their metabolites. nih.gov These techniques have been instrumental in characterizing the transformation products of 2,4,6-tribromophenol in rice plants. nih.gov

While specific in situ analysis techniques for this compound are not extensively detailed in the provided search results, the general trend in environmental analysis is moving towards portable and real-time monitoring systems. The development of such technologies would be a significant step forward for assessing the presence and distribution of this compound directly in the field.

Development of Biosensors for Environmental Monitoring

Biosensors offer a promising avenue for the rapid and sensitive detection of phenolic compounds in the environment. These devices utilize biological components, such as enzymes or whole cells, coupled with a transducer to generate a measurable signal in the presence of the target analyte.

Research has focused on developing enzyme-based biosensors, particularly using tyrosinase, for the detection of various phenols and chlorophenols. nih.gov For example, an amperometric tyrosinase-based biosensor has been developed for detecting natural phytoestrogen polyphenols and can be used to estimate the total phenolic content of samples. nih.gov Another catalytic biosensor showed a limit of detection of 0.9 μM for 4-chlorophenol (B41353). nih.gov

Fluorescent biosensors are also being explored. nih.gov These can use organic dyes or quantum dots as the signaling component. nih.gov A synthetic fluorescent biosensor has been created to detect the production of 4-hydroxybenzoic acid. nih.gov The development of group-specific biosensors that can detect a range of phenolic compounds with high sensitivity is another area of active research. nih.gov

Targeted Remediation Strategies for Specific Environmental Compartments

The removal of chlorophenols from contaminated water and soil is a significant environmental challenge. Research into remediation strategies is exploring various physical, chemical, and biological methods.

Adsorption using activated carbon is a widely studied method for removing chlorophenols from water. nih.gov Activated carbon derived from date pits has shown a high uptake capacity for 4-chlorophenol, with the process being influenced by pH. nih.gov

Phytoremediation, using plants to remove or degrade contaminants, is another area of interest. Transgenic plants expressing fungal laccases have demonstrated enhanced degradation of 2,4,6-trichlorophenol compared to non-transformed plants. researchgate.net

Design of Safer Analogs based on Structure-Activity Relationship Insights

Understanding the relationship between the chemical structure of brominated phenols and their biological activity is essential for designing safer alternatives. By modifying the structure of these compounds, it may be possible to retain their desired properties while reducing their toxicity.

The toxicity of chlorophenols is influenced by the number and position of chlorine atoms on the phenol ring; toxicity generally increases with the number of chlorine substituents. frontiersin.org This suggests that designing analogs with fewer halogen atoms could be a viable strategy for reducing toxicity.

Research into the synthesis of novel bromophenol derivatives is ongoing, with a focus on their potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com These studies provide valuable data on how structural modifications affect biological activity, which can inform the design of safer and more effective compounds for various applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dibromo-4-chlorophenol, and how can purity be validated?

  • Methodological Answer : A common approach involves bromination of 2-bromo-4-chlorophenol using KBr/KBrO₃ in acidic conditions. After reaction completion, excess bromine is quenched with sodium thiosulfate, followed by extraction with hexane and drying over sodium sulfate . Purification via recrystallization or distillation is critical. Purity validation should employ HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and comparison against certified reference standards. Cross-validation using melting point analysis (e.g., target range 85–86°C, as seen in structurally similar halogenated phenols) is advised .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

  • Methodological Answer : Structural elucidation requires a combination of:

  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., 303.88 g/mol for this compound) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign aromatic proton environments and halogen substitution patterns.
  • Infrared Spectroscopy (IR) : Identification of O-H (phenolic) and C-Br/C-Cl stretches.
    Cross-referencing with databases like PubChem or CAS Common Chemistry ensures accuracy .

Q. How can researchers design toxicity studies for this compound?

  • Methodological Answer : Follow the U.S. ATSDR framework for chlorophenols :

  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity (via MTT assay) and oxidative stress markers (e.g., glutathione depletion).
  • In vivo models : Rodent studies with dose-response analysis (oral/intraperitoneal administration). Monitor biomarkers like serum ALT/AST for hepatotoxicity.
  • Literature Review : Prioritize studies screened through PubMed/TOXCENTER with inclusion criteria focusing on halogenated phenol toxicity .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

  • Methodological Answer : Discrepancies may arise from variations in experimental conditions (e.g., pH, temperature). Address this by:

Standardized Testing : Use OECD Guidelines 301 (Ready Biodegradability) under controlled lab conditions.

Advanced Analytics : Employ LC-MS/MS to detect degradation metabolites (e.g., dehalogenated intermediates) and quantify half-lives.

Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile results from disparate studies, weighting data by sample size and methodology rigor .

Q. What strategies optimize the regioselectivity of bromination in synthesizing this compound?

  • Methodological Answer : To minimize byproducts (e.g., over-bromination):

  • Catalytic Control : Use Lewis acids like FeCl₃ to direct bromine to the para position relative to existing substituents.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution at electron-rich positions.
  • Stoichiometric Precision : Maintain a 2:1 molar ratio of Br₂ precursor to phenol substrate. Validate outcomes via GC-MS to confirm mono-/di-brominated ratios .

Q. How can researchers investigate the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinity with proteins (e.g., cytochrome P450 enzymes).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions.
  • X-ray Crystallography : Resolve co-crystal structures of the compound with target enzymes, leveraging techniques reported for analogous halogenated phenols .

Q. What methodologies address contradictions in reported bioactivity data for halogenated phenols?

  • Methodological Answer : Root-cause analysis should include:

  • Batch Purity Verification : Replicate studies using independently synthesized batches (≥98% purity by HPLC).
  • Strain/Model Specificity : Test across multiple cell lines (e.g., HEK293, RAW264.7) to rule out cell-type-dependent effects.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values, ensuring consistency with prior literature .

Data and Compliance Considerations

Q. How should researchers navigate open data requirements while handling toxicity data for this compound?

  • Methodological Answer : Balance transparency with privacy/ethical constraints by:

  • Anonymization : Strip datasets of identifiable patient/animal metadata before deposition in repositories like Zenodo.
  • FAIR Principles : Ensure data are Findable (metadata tagging), Accessible (CC-BY licenses), Interoperable (standardized formats), and Reusable (detailed protocols).
  • Ethical Oversight : Consult institutional review boards (IRBs) for studies involving human/animal subjects .

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Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-chlorophenol
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-chlorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.